molecular formula C9H5BrClNO2S B1284009 4-Bromoisoquinoline-5-sulfonyl chloride CAS No. 127625-94-9

4-Bromoisoquinoline-5-sulfonyl chloride

Cat. No.: B1284009
CAS No.: 127625-94-9
M. Wt: 306.56 g/mol
InChI Key: DETHFQYKUHNJRY-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5BrClNO2S and its molecular weight is 306.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Molecular Conformation

  • In the study of isoquinoline derivatives, researchers found that the positioning of sulfonyl groups affects the molecular structure, as seen in the case of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound showed variations in the arrangement of sulfonyl oxygen atoms due to steric repulsions, impacting the overall molecular geometry (Ohba et al., 2012).

2. Copper-Catalyzed Sulfonylation

  • A significant application is the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, like 4-bromoisoquinoline-5-sulfonyl chloride. This process is vital for the selective functionalization of quinoline rings, showcasing the compound's utility in complex organic syntheses (Liang et al., 2015).

3. Antimicrobial and Antioxidant Applications

  • Research on sulfur-containing α-amino acids and sulfonyl chloride derivatives has revealed significant antimicrobial and antioxidant activities. These compounds, including those related to this compound, display promising therapeutic potentials (Egbujor et al., 2022).

4. Synthesis of Heterocyclic Derivatives

  • The use of sulfonyl chlorides in the synthesis of heterocyclic compounds is another important application. Methods involving visible light-promoted reactions and catalysis with fac-Ir(ppy)3 have been developed to synthesize derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, indicating the versatility of sulfonyl chlorides in organic chemistry (Liu et al., 2016).

5. Synthesis of Bromonium Ylides

  • The synthesis of 4-bromo-1,2-dihydroisoquinolines from sulfonyl chlorides has been achieved using rhodium catalysis. This process is crucial for generating bromonium ylides, highlighting the compound's role in the formation of complex organic structures (He et al., 2016).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

Properties

IUPAC Name

4-bromoisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHFQYKUHNJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281265
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127625-94-9
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127625-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoisoquinoline-5-sulfonyl chloride
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Bromo-5-isoquinolylsulphonyl chloride may be obtained by the following process: a solution of 5-amino- 4-bromoisoquinoline (4.46 g) in concentrated hydrochloric acid (d=1.19) (44 cc) is cooled to -5° C. then is treated with a solution of sodium nitrite (1.93 g) in water (10 cc). The reaction mixture is stirred for 1 hour at 0° C. The solution obtained is poured into a saturated solution of sulphur dioxide in acetic acid (48 ml), to which has been added a solution of cuprous chloride (0.65 g) in water (5.6 cc). The reaction mixture is stirred until the evolution of gas has finished, and then is extracted with dichloromethane (2×100 cc). The organic phases are pooled, washed with water, dried over magnesium sulphate and concentrated. 4-Bromo-5-isoquino lylsulphonyl chloride (5.6 g) is obtained in the form of a yellow solid which is used as such in the subsequent syntheses.
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4.46 g
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reactant
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44 mL
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1.93 g
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cuprous chloride
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Synthesis routes and methods III

Procedure details

4-Bromo-5-isoquinolinesulphonyl chloride may be obtained in the following manner: a solution of 5-amino-4-bromoisoquinoline (4.46 g) in hydrochloric acid (d=1.19) (44 cc) is cooled to -5° C. and then treated with a solution of sodium nitrite (1.93 g) in water (10 cc). The reaction mixture is stirred for 1 hour at 0° C. The solution obtained is poured into a saturated solution of sulphur dioxide in acetic acid (48 cc) to which a solution of cuprous chloride (0.65 g) in water (5.6 cc) has been added. The reaction mixture is stirred until the gaseous evolution has ceased and is then extracted with dichloromethane (2×100 cc). The organic phases are combined, washed with water, dried over magnesium sulphate and concentrated. 4-Bromo-5-isoquinolinesulphonyl chloride (5.6 g) is obtained in the form of a yellow solid, which is used without further treatment in the subsequent syntheses.
Quantity
4.46 g
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reactant
Reaction Step One
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44 mL
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reactant
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1.93 g
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reactant
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10 mL
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cuprous chloride
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0.65 g
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reactant
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48 mL
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solvent
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Quantity
5.6 mL
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solvent
Reaction Step Three

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